1-[2-(difluoromethyl)pyrazol-3-yl]-N-methylmethanamine;hydrochloride
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Overview
Description
1-[2-(Difluoromethyl)pyrazol-3-yl]-N-methylmethanamine;hydrochloride is a chemical compound with the molecular formula C6H9F2N3·HCl. This compound is known for its unique structure, which includes a pyrazole ring substituted with a difluoromethyl group and an N-methylmethanamine moiety. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 1-[2-(difluoromethyl)pyrazol-3-yl]-N-methylmethanamine;hydrochloride typically involves multiple steps, starting from the preparation of the pyrazole ring. One common method involves the cyclization of enaminones with hydrazines in the presence of a catalyst such as iodine . The difluoromethyl group can be introduced through late-stage difluoromethylation, which involves the use of difluoromethylation reagents to form the X–CF2H bond where X is typically a carbon, oxygen, nitrogen, or sulfur atom . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1-[2-(Difluoromethyl)pyrazol-3-yl]-N-methylmethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like hydrogen gas or metal hydrides.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Cross-Coupling: This reaction involves the formation of carbon-carbon bonds using palladium or nickel catalysts.
Major products formed from these reactions depend on the specific conditions and reagents used. For example, difluoromethylation can yield various difluoromethyl-substituted derivatives .
Scientific Research Applications
1-[2-(Difluoromethyl)pyrazol-3-yl]-N-methylmethanamine;hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[2-(difluoromethyl)pyrazol-3-yl]-N-methylmethanamine;hydrochloride involves its interaction with specific molecular targets. For instance, in antifungal applications, it may inhibit the activity of succinate dehydrogenase, an enzyme involved in the tricarboxylic acid cycle . This inhibition disrupts the energy production in fungal cells, leading to their death. The compound’s unique structure allows it to bind effectively to its targets, making it a potent agent in various applications.
Comparison with Similar Compounds
1-[2-(Difluoromethyl)pyrazol-3-yl]-N-methylmethanamine;hydrochloride can be compared with other similar compounds, such as:
1-[2-(Difluoromethyl)pyridin-4-yl]-1H-pyrazol-3-amine: This compound has a similar pyrazole ring but with a pyridine substitution.
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides: These compounds are known for their antifungal activities and are used in agricultural applications.
The uniqueness of this compound lies in its specific substitution pattern and its versatile reactivity, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C6H10ClF2N3 |
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Molecular Weight |
197.61 g/mol |
IUPAC Name |
1-[2-(difluoromethyl)pyrazol-3-yl]-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C6H9F2N3.ClH/c1-9-4-5-2-3-10-11(5)6(7)8;/h2-3,6,9H,4H2,1H3;1H |
InChI Key |
DAWSYDPGDQMLFB-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC=NN1C(F)F.Cl |
Origin of Product |
United States |
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